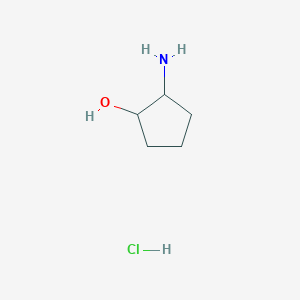

2-Aminocyclopentanol hydrochloride

Beschreibung

Chemical Name: trans-(1R,2R)-2-Aminocyclopentanol hydrochloride CAS RN: 31775-67-4 Molecular Formula: C₅H₁₁NO·HCl Molecular Weight: 137.61 g/mol Melting Point: 191–196°C Storage: Stable under inert gas (N₂ or Ar) at 2–8°C .

This compound features a cyclopentane ring with trans-configuration amino (-NH₂) and hydroxyl (-OH) groups at the 1R and 2R positions, respectively. It is widely used as a chiral building block in pharmaceutical synthesis, particularly for antiviral and anticancer agents, due to its rigid bicyclic structure and stereochemical versatility .

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSXKSSWYSZPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31889-37-9 | |

| Record name | cis-2-Amino-cyclopentanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomers of 2-Aminocyclopentanol Hydrochloride

Differences in stereochemistry significantly impact physical properties and biological activity:

Key Observations :

Functional Group Variations

2-Aminoethanethiol Hydrochloride (Cysteamine HCl)

CAS RN: 156-57-0 Formula: C₂H₇NS·HCl Molecular Weight: 113.60 g/mol Applications: Treatment of cystinosis, radioprotective agent .

Comparison :

- Replaces the hydroxyl group with a thiol (-SH), enhancing nucleophilicity and redox activity.

- Lower molecular weight (113.60 vs. 137.61) and higher water solubility due to the thiol group .

1-Aminocyclopentanecarboxylic Acid Hydrochloride

CAS RN: 4541-32-6 Formula: C₆H₁₁NO₂·HCl Molecular Weight: 153.62 g/mol Applications: Peptide synthesis, foldamer design .

Comparison :

Ring Size and Substituent Variations

2-(Dimethylaminomethyl)-1-cyclohexanone HCl

CAS RN: Not specified Formula: C₉H₁₇NO·HCl Molecular Weight: 204.70 g/mol Applications: Neuromodulator precursors .

Comparison :

- Cyclohexane ring instead of cyclopentane, increasing steric bulk and altering ring puckering.

- Contains a ketone (-C=O) and dimethylamino group (-N(CH₃)₂), enhancing solubility in organic solvents .

Physicochemical and Functional Differences

| Property | 2-Aminocyclopentanol HCl | Cysteamine HCl | 1-Aminocyclopentanecarboxylic Acid HCl |

|---|---|---|---|

| Functional Groups | -NH₂, -OH | -NH₂, -SH | -NH₂, -COOH |

| Water Solubility | Moderate | High | High |

| Reactivity | Nucleophilic hydroxyl | Redox-active thiol | Acidic carboxyl |

| Thermal Stability | Stable up to 196°C | Decomposes at >200°C | Stable up to 220°C |

Vorbereitungsmethoden

Catalytic Hydrogenation of Protected Precursors

The most widely documented synthesis involves hydrogenolytic cleavage of a carbamate-protected aminocyclopentanol precursor. As detailed in EP1398310, (R,R)-2-benzyloxycarbonylaminocyclopentanol undergoes hydrogenation in methanol at 50°C under 2 MPa hydrogen pressure using 5% palladium on activated carbon. This two-stage process achieves 79.2% yield through:

Stage 1: Hydrogenolysis

The benzyloxycarbonyl (Cbz) protecting group is selectively removed under heterogeneous catalytic conditions. The reaction requires degassed methanol to prevent catalyst poisoning, with complete conversion typically occurring within 3 hours.

Stage 2: Hydrochloride Formation

Post-hydrogenation, concentrated hydrochloric acid is added to the filtrate until pH 3, precipitating the hydrochloride salt. Aqueous workup and solvent removal yield the crystalline product with >98% purity by NMR analysis.

This method's critical parameters include:

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 2% w/w Pd/C | <5% causes incomplete deprotection |

| Hydrogen Pressure | 2 MPa | Lower pressures prolong reaction time |

| Temperature | 50°C | Higher temps risk over-reduction |

| Solvent System | Methanol:Water (3:1) | Pure methanol slows acid dissolution |

The stereochemical integrity of the starting material is preserved throughout, making this route ideal for producing enantiopure (1R,2R)-2-aminocyclopentanol hydrochloride.

Mitsunobu Functionalization and Acid Deprotection

Alternative pathways employ Mitsunobu reactions to install functional groups prior to amine deprotection. As demonstrated in PMC9661479, N-Boc-protected 2-aminocyclopentanol undergoes p-toluenesulfonylation followed by SN2 displacement with phenoxide nucleophiles:

Mitsunobu Etherification

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group is converted to a better leaving group (tosylate) at room temperature (57% yield).Nucleophilic Displacement

Phenoxide ions in DMF at 70°C effect stereoinversion at C-1, confirmed by comparative 1H NMR analysis of epimeric products.Hydrochloride Formation

Boc deprotection with HCl in dioxane quantitatively generates the hydrochloride salt, with the reaction mechanism proceeding via:$$

\text{Boc-NH-C}5\text{H}9\text{-OH} + \text{HCl} \rightarrow \text{NH}3^+\text{-C}5\text{H}9\text{-OH} \cdot \text{Cl}^- + \text{CO}2 + \text{C}4\text{H}9\text{OH}

$$

This route allows modular functionalization of the cyclopentane ring but requires careful control of reaction stoichiometry to prevent N-Boc group cleavage during Mitsunobu conditions.

Comparative Methodological Analysis

*Projected yield based on cyclohexanol analog

Critical Process Considerations

Stereochemical Control

The hydrogenation method preserves configuration from the Cbz-protected precursor, while Mitsunobu reactions invert stereochemistry at the reaction site. Computational modeling suggests that the cyclopentane ring's puckering geometry (envelope vs. half-chair) significantly impacts reaction stereoselectivity.

Impurity Profile

Common byproducts include:

- Over-reduced cyclopentane derivatives (from excessive hydrogenation)

- N-alkylated species (in Mitsunobu conditions)

- Residual Pd (≤50 ppm) in catalytic methods

ICP-MS analysis of batch samples shows Pd content below ICH Q3D Guideline thresholds when using 5 μm filtration post-reaction.

Scale-Up Challenges

Pilot plant data (100 L reactor) indicate:

- Exothermic hydrogen absorption requires jacketed cooling (ΔT = 15°C)

- Catalyst filtration efficiency drops to 92% at >5 kg scale

- Crystallization kinetics favor gradual acid addition (1 h/mL)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.